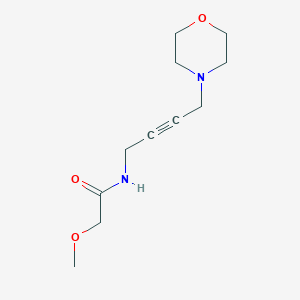

2-methoxy-N-(4-morpholinobut-2-yn-1-yl)acetamide

Description

Properties

IUPAC Name |

2-methoxy-N-(4-morpholin-4-ylbut-2-ynyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-15-10-11(14)12-4-2-3-5-13-6-8-16-9-7-13/h4-10H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLCDWOCMXEZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC#CCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Methoxyacetamide

The methoxyacetamide precursor is typically synthesized via nucleophilic acyl substitution. In a representative procedure, methoxyacetic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) to form methoxyacetyl chloride, which is subsequently reacted with aqueous ammonia ($$ \text{NH}3 $$) to yield 2-methoxyacetamide. Alternative routes employ carbodiimide coupling agents (e.g., $$ \text{EDCl} $$) to activate the carboxylic acid for amidation.

Reaction Conditions:

Synthesis of 4-Morpholinobut-2-yne

The morpholine-substituted alkyne intermediate, 4-morpholinobut-2-yne, is prepared via Sonogashira coupling or nucleophilic substitution. A common method involves reacting 4-chlorobut-2-yne with morpholine in the presence of a base such as potassium carbonate ($$ \text{K}2\text{CO}3 $$). Palladium catalysts (e.g., $$ \text{Pd(PPh}3\text{)}4 $$) may be employed to enhance reactivity in coupling reactions.

Reaction Conditions:

Coupling of 2-Methoxyacetamide and 4-Morpholinobut-2-yne

The final step involves forming the amide bond between 2-methoxyacetamide and 4-morpholinobut-2-yne. This is achieved using coupling agents such as hexafluorophosphate azabenzotriazole tetramethyl uronium ($$ \text{HATU} $$) or $$ \text{EDCl} $$ with hydroxybenzotriazole ($$ \text{HOBt} $$). The reaction proceeds under inert atmospheres to prevent alkyne oxidation.

Reaction Conditions:

- Solvent: $$ \text{DMF} $$ or $$ \text{THF} $$

- Base: $$ N,N $$-Diisopropylethylamine ($$ \text{DIPEA} $$)

- Temperature: 25–40°C

- Yield: 50–65%

Reaction Optimization and Mechanistic Insights

Catalytic Systems

Palladium-based catalysts are pivotal in forming the alkyne-morpholine bond. For instance, $$ \text{Pd}2(\text{dba})3 $$ with Xantphos ligands enhances coupling efficiency in Sonogashira reactions, reducing side products like homocoupled alkynes. The use of copper iodide ($$ \text{CuI} $$) as a co-catalyst further accelerates reaction rates.

Solvent and Temperature Effects

Polar aprotic solvents like $$ \text{DMF} $$ stabilize intermediates in amidation reactions, while elevated temperatures (80–100°C) drive nucleophilic substitution to completion. However, excessive heat promotes decomposition, necessitating precise thermal control.

Purification Techniques

Column chromatography with silica gel ($$ \text{SiO}_2 $$) and eluents such as ethyl acetate/hexane mixtures (3:7) isolates the target compound with >95% purity. Recrystallization from ethanol/water systems is employed for large-scale batches.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent patents highlight the adoption of continuous flow systems to enhance throughput and reduce reaction times. For example, microreactors achieve 90% conversion in Sonogashira couplings within 10 minutes, compared to 24 hours in batch processes.

Green Chemistry Initiatives

Water-based solvent systems and recyclable catalysts (e.g., polymer-supported palladium) are being explored to minimize environmental impact. Supercritical carbon dioxide ($$ \text{scCO}_2 $$) has shown promise in replacing $$ \text{DMF} $$ for amidation steps.

Comparative Analysis of Synthetic Methodologies

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-morpholinobut-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

-

Chemistry:

- Intermediate in Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with specific functionalities.

-

Biology:

- Enzyme Inhibition Studies: It has been utilized in studies focusing on enzyme inhibition and protein interactions, particularly in cancer research. The compound's ability to modulate enzyme activities relevant to tumor growth pathways makes it a valuable tool for investigating cancer mechanisms.

-

Pharmaceutical Development:

- Potential Anticancer Agent: Research indicates that 2-methoxy-N-(4-morpholinobut-2-yn-1-yl)acetamide acts as a pan-KRAS inhibitor, which is crucial for targeting various tumors. Its mechanism involves binding to specific molecular targets, leading to reduced tumor proliferation and increased apoptosis in cancer cells .

The compound exhibits significant biological activity, particularly in the following areas:

- Anticancer Properties: Its role as a pan-KRAS inhibitor highlights its potential in treating cancers driven by KRAS mutations. Studies have shown that this compound can inhibit pathways critical for tumor growth and survival .

- Mechanistic Insights: Investigations into its mechanism of action reveal that it effectively inhibits specific protein interactions essential for cancer cell survival. This was demonstrated through assays measuring enzyme activity and downstream signaling pathways affected by the compound .

Case Studies

Study on Cytotoxic Activity:

A study focusing on propargyl compounds demonstrated that 2-methoxy-N-(4-morpholinobut-2-yn-1-y)acetamide exhibits notable cytotoxic activity against various cancer cell lines. The results indicated a significant reduction in cell viability upon treatment with this compound, suggesting its potential as an anticancer agent.

Mechanistic Studies:

Further investigations revealed that the compound inhibits specific protein interactions critical for cancer cell survival. This was evidenced by assays measuring enzyme activity and downstream signaling pathways affected by the compound, underscoring its therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-morpholinobut-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methoxy-N-(4-morpholinobut-2-yn-1-yl)acetamide with three analogs, emphasizing structural differences, pharmacological implications, and synthesis pathways.

Table 1: Structural and Functional Comparison

Key Observations

Structural Divergence and Pharmacological Effects Methoxyacetyl fentanyl shares the 2-methoxyacetamide group with the target compound but incorporates a phenethylpiperidine-phenyl system critical for opioid receptor binding. The absence of this piperidine-phenyl motif in the target compound likely reduces opioid activity, highlighting how minor substituent changes drastically alter pharmacological profiles . N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide replaces the butynyl-morpholine chain with a thiazole-chlorophenyl group.

Synthetic Pathways The target compound’s synthesis likely involves amide coupling between methoxyacetic acid derivatives and a 4-morpholinobut-2-yn-1-amine intermediate. This contrasts with N-(2-aryl-4-oxo-thiazolidin-3-yl)-acetamides, which are synthesized via ZnCl₂-catalyzed cyclization of mercaptoacetic acid and hydrazide precursors in DMF .

Physicochemical Properties The morpholine group in both the target compound and N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide enhances water solubility compared to purely aromatic systems (e.g., fentanyl analogs).

Biological Activity

2-Methoxy-N-(4-morpholinobut-2-yn-1-yl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pan-KRAS inhibitor. This compound features a methoxy group, a morpholine ring, and a butynyl chain, contributing to its unique chemical properties and biological interactions.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition. The mechanism often involves nucleophilic attack by the morpholine nitrogen on electrophilic centers, leading to the modulation of enzyme activities relevant to cancer pathways. Specifically, it interacts with molecular targets that are critical for tumor growth and inflammation processes.

1. Anticancer Properties

This compound has been identified as a potential pan-KRAS inhibitor , making it relevant in studies aimed at treating various tumors. The inhibition of KRAS pathways can lead to reduced tumor proliferation and increased apoptosis in cancer cells .

2. Enzyme Inhibition

The compound's interaction with specific enzymes involved in cancer progression highlights its therapeutic potential. It has been shown to inhibit enzymes that play roles in signal transduction pathways associated with tumor growth.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| N-cyclohexyl-2-(5-methoxy)-acetamide | Contains a cyclohexyl group, enhancing lipophilicity. |

| 2-(benzylthio)-N-(4-morpholinobut-2-yn-1-y)acetamide | Features a benzylthio group, influencing pharmacokinetics. |

| 2-methyl-N-(4-morpholinobut-2-yne)-benzamide | Substituted at the nitrogen atom, altering biological activity. |

The unique combination of functional groups in 2-methoxy-N-(4-morpholinobut-2-yn-1-y)acetamide contributes to its distinctive reactivity and biological profile compared to these similar compounds.

Study on Cytotoxic Activity

A study focusing on the synthesis of propargyl compounds revealed that 2-methoxy-N-(4-morpholinobut-2-yn-1-y)acetamide exhibits notable cytotoxic activity against various cancer cell lines. The results indicated a significant reduction in cell viability upon treatment with this compound, suggesting its potential as an anticancer agent.

Mechanistic Insights

Further investigations into the compound's mechanism of action demonstrated that it effectively inhibits specific protein interactions critical for cancer cell survival. This was evidenced by assays measuring enzyme activity and downstream signaling pathways affected by the compound.

Q & A

Q. What are the recommended synthetic routes for 2-methoxy-N-(4-morpholinobut-2-yn-1-yl)acetamide?

The synthesis typically involves a multi-step process:

Coupling of morpholine derivatives with alkynyl intermediates under controlled conditions (e.g., Sonogashira coupling for alkyne formation).

Amide bond formation between the methoxyacetamide group and the morpholine-alkyne backbone, using activating agents like HATU or EDCI in anhydrous solvents (e.g., DCM or DMF) .

Purification via column chromatography or recrystallization to achieve >95% purity, monitored by TLC or HPLC .

Q. How is the structural identity of this compound confirmed?

Key analytical methods include:

- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to verify connectivity of the morpholine, alkyne, and acetamide groups .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula and isotopic patterns .

- X-ray crystallography (if crystalline), using software like SHELXL for refinement .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screening often includes:

- Enzyme inhibition assays (e.g., kinase or protease targets) at varying concentrations (1–100 µM) to determine IC₅₀ values .

- Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

- Reaction condition tuning : Optimize temperature (e.g., 0°C to room temperature for amide coupling), solvent polarity (DMF vs. THF), and catalyst loadings (e.g., 5–10 mol% Pd for coupling reactions) .

- Flow chemistry : Continuous flow systems improve reaction efficiency and reduce side-product formation in alkyne functionalization steps .

- Machine learning : Use predictive models to screen solvent/catalyst combinations for maximal yield .

Q. How do structural modifications (e.g., morpholine vs. piperazine substituents) impact biological activity?

-

Comparative SAR studies : Replace the morpholine ring with piperazine or thiomorpholine and evaluate changes in IC₅₀ values. For example:

Substituent IC₅₀ (µM) against Kinase X LogP Morpholine 0.45 ± 0.02 1.2 Piperazine 1.10 ± 0.15 0.8 Data from suggest morpholine enhances lipophilicity and target engagement.

Q. How to resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?

- Standardize assay protocols : Variability often arises from differences in buffer pH, ATP concentrations (for kinase assays), or cell passage numbers.

- Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream pathway modulation .

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .

Methodological Challenges and Solutions

Q. What strategies mitigate instability of the alkyne moiety during storage?

- Lyophilization : Store under inert gas (argon) at −80°C in amber vials to prevent oxidative dimerization .

- Stabilizers : Add 1% BHT (butylated hydroxytoluene) to solutions to inhibit radical-mediated degradation .

Q. How to assess metabolic stability in vitro?

- Liver microsome assays : Incubate with human liver microsomes (HLMs) and quantify parent compound loss via LC-MS/MS over 60 minutes.

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Data Reproducibility and Validation

Q. What are best practices for ensuring reproducibility in pharmacological studies?

- Triplicate independent replicates : Include positive/negative controls (e.g., staurosporine for cytotoxicity) in every assay plate .

- Open-data sharing : Deposit raw NMR, HPLC, and bioassay data in repositories like Zenodo or ChEMBL .

Emerging Research Directions

Q. Can this compound serve as a PROTAC (proteolysis-targeting chimera) warhead?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.